15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione
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Overview
Description
12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines benzothieno, triazolo, and pyrimidinyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide involves multiple steps, starting with the preparation of the benzothieno and triazolo intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include hydrazine, sulfur, and various catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothieno and triazolo derivatives, such as:
- 4-(substituted amino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines
- 4-substituted (methylidenehydrazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines
- 4-(3,5-disubstituted pyrazol-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines
Uniqueness
What sets 12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
723747-11-3 |
---|---|
Molecular Formula |
C13H12N6S2 |
Molecular Weight |
316.4g/mol |
IUPAC Name |
15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione |
InChI |
InChI=1S/C13H12N6S2/c1-6-2-3-8-7(4-6)9-10-14-5-15-19(10)12-16-17-13(20)18(12)11(9)21-8/h5-6H,2-4H2,1H3,(H,17,20) |
InChI Key |
NLSJQWQEYOCXSX-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(S2)N4C(=S)NN=C4N5C3=NC=N5 |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N4C(=S)NN=C4N5C3=NC=N5 |
Origin of Product |
United States |
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